![molecular formula C26H45NO5S B10795270 2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid](/img/structure/B10795270.png)
2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid is a bile acid derivative known for its various beneficial properties. It is a white crystalline powder with a strong bitter taste and is soluble in water but less soluble in ethanol and ether . This compound is derived from animal bile and has been studied for its potential therapeutic applications, particularly in liver function improvement and bile acid metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid typically involves the extraction of bile acids from animal sources, followed by a series of chemical reactions. The process includes:
Extraction: Bile acids are extracted from animal bile.
Acid Hydrolysis: The extracted bile acids undergo acid hydrolysis to form bile acid intermediates.
Formation of Bile Acid Conjugates: The intermediates are then conjugated with taurine to form bile acid conjugates.
Reduction: The final step involves the reduction of these conjugates to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, involving advanced extraction techniques and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different bile acid derivatives.
Reduction: Reduction reactions can modify the hydroxyl and keto groups.
Substitution: Substitution reactions can occur at the amino and sulfonic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include modified bile acids with different functional groups, which can have varied biological activities .
Aplicaciones Científicas De Investigación
2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in cell signaling and apoptosis.
Medicine: It has potential therapeutic applications in treating liver diseases, diabetes, and neurodegenerative disorders.
Industry: It is used in the formulation of pharmaceuticals and as a dietary supplement
Mecanismo De Acción
The mechanism of action of 2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with bile acid receptors and transporters.
Pathways: The compound modulates signaling pathways involved in apoptosis, inflammation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Taurochenodeoxycholic Acid: Another bile acid derivative with similar properties.
Taurocholic Acid: Known for its role in bile acid metabolism.
Taurodeoxycholic Acid: Used in similar therapeutic applications
Uniqueness
2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid is unique due to its specific molecular structure, which imparts distinct biological activities and therapeutic potential .
Propiedades
IUPAC Name |
2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUNVOYXHFVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862097 |
Source


|
| Record name | 2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
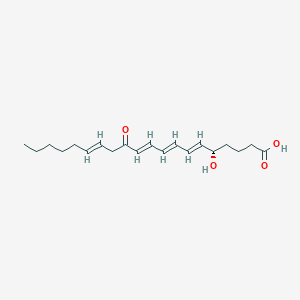

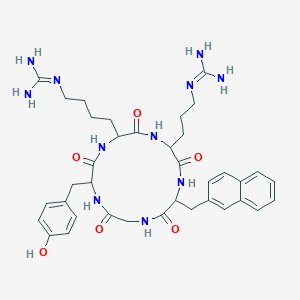
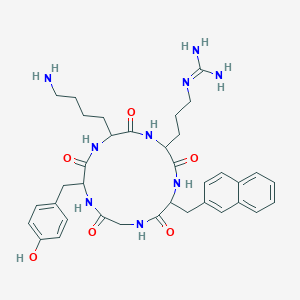

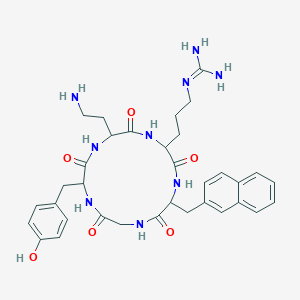


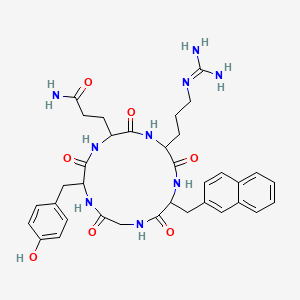

![5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10795243.png)


![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)
